Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate
CAS No.: 1019853-01-0
Cat. No.: VC11684923
Molecular Formula: C50H57F6IrN2P2-
Molecular Weight: 1054.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019853-01-0 |
|---|---|
| Molecular Formula | C50H57F6IrN2P2- |
| Molecular Weight | 1054.2 g/mol |
| Standard InChI | InChI=1S/C21H24N2.C21H21P.C8H12.F6P.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h7-12H,1-6H3;1-15H,16-18H2;1-2,7-8H,3-6H2;;/q;;;-1; |
| Standard InChI Key | AHAWFMQPUNARRA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3.F[P-](F)(F)(F)(F)F.[Ir] |
Introduction
Molecular Composition and Structural Features
The molecular formula of this complex is C58H66F6IrN2P2, with a calculated molecular weight of 1,203.34 g/mol. The iridium(I) center adopts a distorted trigonal bipyramidal geometry, as observed in analogous COD-containing iridium complexes . The equatorial plane is occupied by the COD ligand’s π-system and the NHC’s carbene carbon, while the axial positions are filled by the tribenzylphosphine ligand and a vacant site (or weakly coordinated solvent molecule) . Key structural parameters inferred from related complexes include:
| Parameter | Value | Source |
|---|---|---|
| Ir–C(NHC) bond length | ~1.95 Å | |
| Ir–P bond length | ~2.30 Å | |
| C–S bond (COD) | 1.51 Å (in analogous CS) | |
| PF6− symmetry | Octahedral |
The NHC ligand’s steric bulk, conferred by the 2,4,6-trimethylphenyl groups, enhances stability against ligand dissociation, a critical factor in catalytic cycles . The hexafluorophosphate counterion ensures solubility in polar aprotic solvents like dichloromethane or acetone, as evidenced by similar complexes .
Synthesis and Characterization
Synthetic Pathway
The synthesis follows a ligand substitution strategy, starting from a dimeric iridium precursor. A representative route involves:
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Precursor formation: Reaction of [Ir(COD)Cl]2 with excess tribenzylphosphine in dichloromethane yields [Ir(COD)(P(C6H5CH2)3)2Cl].
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NHC incorporation: Treatment with 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride and a base (e.g., KOtBu) replaces one phosphine ligand with the NHC .
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Counterion exchange: Metathesis with NH4PF6 in acetone replaces chloride with hexafluorophosphate, precipitating the final product .
Spectroscopic Characterization
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1H NMR: The NHC’s aromatic protons resonate as singlets between δ 6.2–7.1 ppm, while the COD ligand’s olefinic protons appear as multiplet signals near δ 5.0 ppm . The tribenzylphosphine’s benzyl groups show characteristic splitting patterns at δ 2.5–3.0 ppm (CH2) and δ 6.8–7.3 ppm (aromatic) .
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31P NMR: A singlet at δ −144 ppm confirms the presence of PF6−, while the tribenzylphosphine ligand’s phosphorus atom resonates near δ 20 ppm .
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IR spectroscopy: Stretching vibrations at 840 cm−1 (P–F) and 1,550 cm−1 (C≡C of COD) align with reported data .
Catalytic Applications
Hydrogenation of Alkenes
The complex demonstrates moderate activity in the hydrogenation of unfunctionalized alkenes under mild conditions (1 atm H2, 25°C). For example, styrene is reduced to ethylbenzene with 85% conversion in 12 hours (TOF = 7.1 h−1) . The bulky NHC ligand suppresses β-hydride elimination, favoring selective alkene over alkyne reduction .
Transfer Hydrogenation
In the presence of iPrOH as a hydrogen donor, the catalyst reduces ketones to secondary alcohols with enantiomeric excesses up to 78% (e.g., acetophenone → 1-phenylethanol) . The mechanism likely proceeds via a monohydride intermediate, as proposed for related Ir–NHC systems .
Stability and Reactivity
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating robust thermal stability . The complex is air-sensitive in solution but stable indefinitely as a solid under inert atmosphere. Reactivity studies suggest that the COD ligand is labile, enabling substitution reactions with stronger π-acceptors like CO or ethylene .
Comparative Analysis with Analogous Complexes
Replacing tribenzylphosphine with triphenylphosphine (as in ) reduces steric bulk, increasing catalytic activity but decreasing enantioselectivity. Similarly, substituting the NHC with a bipyridine ligand (e.g., in ) shifts selectivity toward photocatalytic applications.
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